3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a cyano group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Result of Action
Some imidazo[1,2-a]pyridines have been reported to exhibit antibacterial activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other chemicals can affect the activity and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo-pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, followed by bromination . The reaction conditions are mild and do not require a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial context.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reactions: Cyclization reactions often require the presence of a catalyst and a suitable oxidizing agent like TBHP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential therapeutic applications.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile
- 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
- 3-Fluoroimidazo[1,2-a]pyridine-6-carbonitrile
Uniqueness
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHWNPVNXSDDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377505 |
Source
|
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-21-0 |
Source
|
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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